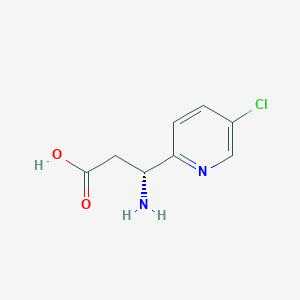

(3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid

Beschreibung

(3R)-3-Amino-3-(5-chloropyridin-2-yl)propanoic acid is a chiral non-proteinogenic amino acid characterized by a propanoic acid backbone with an amino group at the 3R stereocenter and a 5-chloropyridin-2-yl substituent. The chlorine atom at the 5-position of the pyridine ring and the stereospecific configuration of the amino group distinguish this compound from related analogs.

Eigenschaften

Molekularformel |

C8H9ClN2O2 |

|---|---|

Molekulargewicht |

200.62 g/mol |

IUPAC-Name |

(3R)-3-amino-3-(5-chloropyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C8H9ClN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |

InChI-Schlüssel |

NIAXTQSRQWQYDO-ZCFIWIBFSA-N |

Isomerische SMILES |

C1=CC(=NC=C1Cl)[C@@H](CC(=O)O)N |

Kanonische SMILES |

C1=CC(=NC=C1Cl)C(CC(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyridine with an appropriate amino acid derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the necessary purity levels for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chlorine atom .

Wissenschaftliche Forschungsanwendungen

(3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural and functional properties of (3R)-3-Amino-3-(5-chloropyridin-2-yl)propanoic acid can be contextualized by comparing it to analogs with variations in substituent placement, halogenation, and functional group protection. Below is a detailed analysis:

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- CAS : 70702-47-5

- Key Differences: The amino group is located at the 2-position of the propanoic acid backbone (vs. 3R in the target compound). The pyridine ring is substituted at the 3-position (vs. 2-position in the target compound), altering electronic and steric interactions.

- Applications : Used in peptide synthesis and as a building block for bioactive molecules. Its lower molecular weight and absence of chlorine may enhance aqueous solubility compared to the target compound .

(R)-2-(N-Boc-Amino)-3-(5-chloroindol-3-yl)propanoic Acid

- Molecular Formula: Not explicitly provided (estimated: C₁₆H₁₈ClN₃O₄).

- Molecular Weight: Not specified (expected >300 g/mol due to Boc protection and indole moiety).

- CAS: Not listed.

- The amino group is Boc-protected (tert-butoxycarbonyl), enhancing stability during synthetic processes but requiring deprotection for biological activity. Substitution at the 2-position of the propanoic acid backbone contrasts with the 3R configuration of the target compound.

- Applications : Likely employed in solid-phase peptide synthesis (SPPS) due to its protected amine group. The indole moiety may target serotonin-related receptors or enzymes .

Research Implications and Functional Insights

- Steric and Electronic Effects: The 5-chloropyridin-2-yl group in the target compound may enhance binding to hydrophobic pockets in proteins compared to non-halogenated analogs. The chlorine atom’s electron-withdrawing effect could also modulate the pyridine ring’s basicity, affecting hydrogen-bonding interactions .

- Stereochemical Influence : The 3R configuration may confer selectivity in chiral environments, such as enzyme active sites, distinguishing it from 2-substituted analogs like the compounds in and .

- Synthetic Utility: Unlike the Boc-protected analog in , the target compound’s free amino group allows direct incorporation into peptides or conjugates without deprotection steps.

Biologische Aktivität

(3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid is a chiral amino acid derivative notable for its potential biological activities, particularly in the fields of neuropharmacology and enzyme modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H10ClN1O2

- Molecular Weight : Approximately 200.62 g/mol

- Structure : The compound features a propanoic acid backbone with an amino group at the 3-position and a chlorinated pyridine ring at the 5-position.

The biological activity of (3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the amino and chlorinated pyridine groups allows for various types of interactions:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.

- π-π Interactions : The chlorinated pyridine ring can participate in π-π stacking interactions, modulating the activity of proteins involved in neurotransmission and metabolic pathways.

Biological Activities

Research indicates that (3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid exhibits several significant biological activities:

-

Neurotransmitter Modulation :

- It has been studied as a modulator of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. This modulation suggests potential applications in treating neurodegenerative diseases.

-

Enzyme Inhibition :

- The compound has been investigated for its role in enzyme inhibition, particularly in pathways related to neurotransmitter synthesis and degradation.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that it may possess anti-inflammatory properties, although detailed mechanisms require further elucidation.

Case Studies and Research Findings

Several studies have explored the biological effects of (3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid:

| Study Reference | Focus | Findings |

|---|---|---|

| NMDA Receptor Modulation | Demonstrated potential to enhance synaptic transmission through NMDA receptor interaction. | |

| Enzyme Activity | Showed inhibition of specific enzymes involved in neurotransmitter metabolism, indicating possible therapeutic applications. | |

| Anti-inflammatory Activity | Indicated reduction in inflammatory markers in vitro, suggesting a role in managing inflammation-related disorders. |

Applications

The compound's unique properties make it a valuable candidate for various applications:

- Pharmaceutical Development : Its ability to modulate neurotransmitter systems positions it as a candidate for drugs targeting cognitive disorders.

- Research Tool : Used in studies involving enzyme inhibition and receptor binding to understand biochemical pathways better.

- Industrial Uses : Potential applications in agrochemicals due to its structural characteristics that may influence biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.